(1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17468293
InChI: InChI=1S/C6H13NO.ClH/c1-5(7)6-2-3-8-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6?;/m1./s1
SMILES:
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol

(1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl

CAS No.:

Cat. No.: VC17468293

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl -

Specification

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
IUPAC Name (1R)-1-(oxolan-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-5(7)6-2-3-8-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6?;/m1./s1
Standard InChI Key ZYZOZVDOIHZJFI-VQALBSKCSA-N
Isomeric SMILES C[C@H](C1CCOC1)N.Cl
Canonical SMILES CC(C1CCOC1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydrofuran ring—a five-membered oxygen-containing heterocycle—attached to a chiral ethanamine group. The (1R) configuration denotes the absolute stereochemistry at the carbon bearing the amine group, which influences its interactions with biological targets. The hydrochloride salt formation stabilizes the amine, improving solubility in polar solvents.

Key structural descriptors include:

  • IUPAC Name: (1R)-1-(Oxolan-3-yl)ethanamine hydrochloride

  • Canonical SMILES: CC(C1CCOC1)N.Cl

  • Isomeric SMILES: CC@HN.Cl

Physicochemical Characteristics

The compound’s physical properties are critical for its handling and application:

PropertyValueSource
Molecular FormulaC₆H₁₄ClNO
Molecular Weight151.63 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityLikely polar solventsInferred

Comparative data for the simpler analog tetrahydrofuran-3-amine hydrochloride (C₄H₁₀ClNO, MW 123.58 g/mol) highlights the impact of the ethanamine extension on molecular weight and potential reactivity .

Synthesis and Characterization

Synthetic Pathways

The synthesis of (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hydrochloride emphasizes enantiomeric purity, achieved through asymmetric catalysis or resolution techniques. A typical route involves:

  • Ring Formation: Cyclization of a diol precursor to construct the tetrahydrofuran ring.

  • Amine Introduction: Nucleophilic substitution or reductive amination to attach the ethanamine group.

  • Chiral Resolution: Use of chiral auxiliaries or enzymes to isolate the (1R) enantiomer.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Analytical Validation

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR): Confirms structural integrity and stereochemistry.

  • Mass Spectrometry (MS): Verifies molecular weight and purity.

  • Chiral HPLC: Ensures enantiomeric excess >98%.

Applications in Research and Industry

Organic Synthesis

The compound’s rigid THF moiety and chiral amine make it a versatile building block for:

  • Ligand Design: Coordinating metal catalysts in asymmetric reactions.

  • Peptidomimetics: Mimicking peptide backbones in drug discovery.

ParameterRecommendation
Storage2–8°C, inert atmosphere
PPEGloves, goggles, lab coat
DisposalIncineration

The compound is labeled "For research use only", excluding human or veterinary applications.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular WeightKey Feature
(1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine HClC₆H₁₄ClNO151.63Chiral amine, THF backbone
Tetrahydrofuran-3-amine HClC₄H₁₀ClNO123.58Smaller, non-chiral analog
(1R)-2,2,2-Trifluoro-1-(THF-3-YL)ethan-1-amine HClC₆H₁₁ClF₃NO205.60Trifluoromethyl substitution

The trifluoro derivative exhibits enhanced metabolic stability, underscoring the role of fluorination in drug design.

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